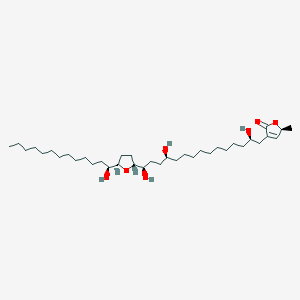

Rollinecin B

Description

Rollinecin B is a bioactive acetogenin isolated primarily from Annona mucosa (). As a member of the annonaceous acetogenin family, it is characterized by a long aliphatic chain with terminal γ-lactone rings, hydroxyl groups, and tetrahydrofuran (THF) rings. These compounds are renowned for their inhibitory effects on mitochondrial complex I, leading to antiproliferative, anticancer, and insecticidal properties . Despite its structural similarity to other acetogenins, this compound exhibits unique bioactivity profiles, necessitating a detailed comparison with analogs such as Rollinecin A, annonacin, and squamocin.

Properties

Molecular Formula |

C37H68O7 |

|---|---|

Molecular Weight |

624.9 g/mol |

IUPAC Name |

(2S)-2-methyl-4-[(2R,12S,15R)-2,12,15-trihydroxy-15-[(2R,5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2H-furan-5-one |

InChI |

InChI=1S/C37H68O7/c1-3-4-5-6-7-8-9-13-16-19-22-33(40)35-25-26-36(44-35)34(41)24-23-31(38)20-17-14-11-10-12-15-18-21-32(39)28-30-27-29(2)43-37(30)42/h27,29,31-36,38-41H,3-26,28H2,1-2H3/t29-,31-,32+,33-,34+,35+,36+/m0/s1 |

InChI Key |

XNZJLZFJXAKNCP-HBSSWKMESA-N |

Isomeric SMILES |

CCCCCCCCCCCC[C@@H]([C@H]1CC[C@@H](O1)[C@@H](CC[C@H](CCCCCCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCCCCCCCC(CC2=CC(OC2=O)C)O)O)O)O |

Synonyms |

rollinecin B |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features

The structural diversity among annonaceous acetogenins arises from variations in hydroxylation patterns, THF ring configurations, and alkyl chain lengths. Key comparisons include:

Key Structural Differences :

- THF Rings : Squamocin contains four THF rings, compared to this compound’s two, which may influence binding affinity to mitochondrial targets.

- Hydroxylation: Annonacin has three hydroxyl groups, whereas this compound has two, affecting solubility and bioavailability.

Pharmacokinetic and Toxicity Profiles

- Bioavailability: The absence of neurotoxicity in this compound, compared to annonacin, makes it a safer candidate for therapeutic development .

- Extraction Yield : this compound is less abundant in A. mucosa than Rollinecin A, complicating large-scale isolation ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.